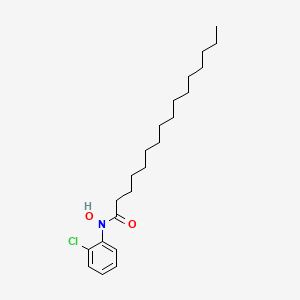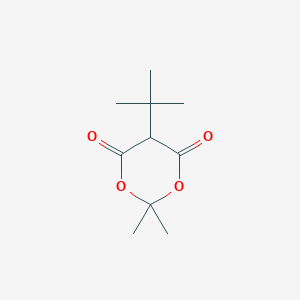-lambda~5~-phosphane CAS No. 83438-72-6](/img/structure/B14428033.png)
Bis[bis(trimethylsilyl)methylidene](chloro)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisbis(trimethylsilyl)methylidene-lambda~5~-phosphane is an organosilicon compound that features a phosphorus atom bonded to a chlorine atom and two bis(trimethylsilyl)methylidene groups. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bisbis(trimethylsilyl)methylidene-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with bis(trimethylsilyl)methyllithium. The reaction proceeds under anhydrous conditions to prevent hydrolysis and is usually carried out in an inert atmosphere to avoid oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bisbis(trimethylsilyl)methylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phosphorus center can participate in redox reactions, altering its oxidation state.
Coordination Chemistry: The compound can act as a ligand, coordinating to metal centers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl lithium compounds.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphane derivatives, while oxidation can produce phosphine oxides.
Applications De Recherche Scientifique
Chemistry
In chemistry, Bisbis(trimethylsilyl)methylidene-lambda~5~-phosphane is used as a precursor for synthesizing other organophosphorus compounds. Its unique structure allows for the exploration of new coordination complexes and catalytic systems.
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of this compound could potentially be explored for their biological activity or as intermediates in drug synthesis.
Industry
In the industrial sector, this compound can be used in the development of new materials, particularly those involving silicon and phosphorus chemistry. Its reactivity makes it a valuable tool for creating specialized polymers and coatings.
Mécanisme D'action
The mechanism by which Bisbis(trimethylsilyl)methylidene-lambda~5~-phosphane exerts its effects is primarily through its ability to act as a ligand and participate in coordination chemistry. The phosphorus center can form bonds with various metal ions, influencing the reactivity and properties of the resulting complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)amine: Another organosilicon compound with similar reactivity.
Metal bis(trimethylsilyl)amides: Coordination complexes with similar ligands.
Bis(trimethylsilyl)acetylene: An organosilicon compound used as a surrogate for acetylene.
Uniqueness
What sets Bisbis(trimethylsilyl)methylidene-lambda~5~-phosphane apart is its unique combination of a phosphorus center with bis(trimethylsilyl)methylidene groups. This structure imparts distinct reactivity and coordination properties, making it a versatile compound in various chemical applications.
Propriétés
Numéro CAS |
83438-72-6 |
|---|---|
Formule moléculaire |
C14H36ClPSi4 |
Poids moléculaire |
383.20 g/mol |
InChI |
InChI=1S/C14H36ClPSi4/c1-17(2,3)13(18(4,5)6)16(15)14(19(7,8)9)20(10,11)12/h1-12H3 |
Clé InChI |
BGYILUMUPBQNBZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=P(=C([Si](C)(C)C)[Si](C)(C)C)Cl)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


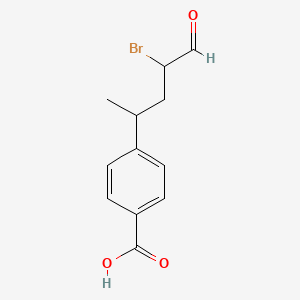
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
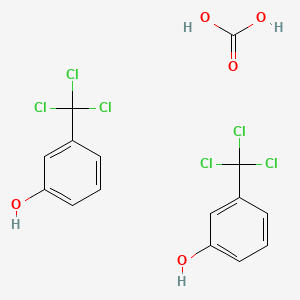

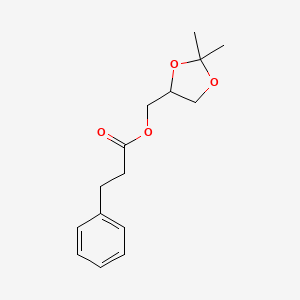
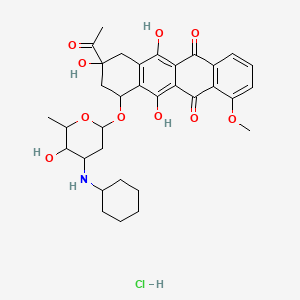
![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)


![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
